3-Cyclopropoxy-4-nitrobenzamide is an organic compound characterized by its unique structure, which includes a cyclopropoxy group attached to a benzamide framework with a nitro group at the fourth position of the benzene ring. The molecular formula for this compound is , and it has a molecular weight of approximately . This compound falls under the classification of nitro compounds and amides, which are significant in various chemical and pharmaceutical applications.
The synthesis of 3-Cyclopropoxy-4-nitrobenzamide can be achieved through several methods, primarily involving the nitration of an appropriate benzamide precursor. One common approach involves:
The reaction conditions, including temperature, concentration of reagents, and reaction time, are critical for optimizing yield and purity. Industrial methods may also utilize automated systems to enhance efficiency and reproducibility .
The molecular structure of 3-Cyclopropoxy-4-nitrobenzamide can be represented as follows:
InChI=1S/C10H10N2O3/c13-10(11-8-4-5-8)7-2-1-3-9(6-7)12(14)15/h1-3,6,8H,4-5H2,(H,11,13)
BAUAOOIIPHFRKR-UHFFFAOYSA-N
This structure highlights the connectivity between the cyclopropyl group, nitro group, and the benzamide moiety .
The compound has a calculated molecular weight of and features structural elements that influence its chemical behavior and reactivity.
3-Cyclopropoxy-4-nitrobenzamide participates in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to facilitate further synthetic transformations .
The mechanism of action for 3-Cyclopropoxy-4-nitrobenzamide is context-dependent and varies based on its application:
While specific physical properties such as boiling point and melting point are not widely reported, the compound's density is generally inferred from its molecular weight.
Key chemical properties include:
These properties make it suitable for various applications in research and industry.
3-Cyclopropoxy-4-nitrobenzamide has several scientific uses:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7